
U-II-(4-11) (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
U-II-(4-11) (human), also known as human urotensin-II (4-11), is a synthetic fragment of the human urotensin-II peptide. Urotensin-II is a cyclic dodecapeptide originally isolated from the urophysial extracts of the gobiid teleost Gillichthys mirabilis (long-jawed mudsucker). This peptide is known for its potent vasoactive properties, making it a significant molecule in the study of cardiovascular physiology and pathology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of U-II-(4-11) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of U-II-(4-11) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: U-II-(4-11) (human) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation-reduction reactions involving its cysteine residues.
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds back to free thiols.
Major Products: The major products of these reactions are the peptide itself and its oxidized or reduced forms, depending on the specific conditions used .
Scientific Research Applications
U-II-(4-11) (human) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways, particularly those involving vasoconstriction and vasodilation.
Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases, hypertension, and heart failure.
Mechanism of Action
U-II-(4-11) (human) exerts its effects by binding to the urotensin-II receptor, a G protein-coupled receptor (GPCR). Upon binding, it activates the Gq/11 protein, leading to increased inositol phosphate turnover and elevated intracellular calcium levels. This cascade results in potent vasoconstriction, which is the primary physiological effect of urotensin-II .
Comparison with Similar Compounds
Urotensin-II (U-II): The parent peptide from which U-II-(4-11) (human) is derived. It is a cyclic dodecapeptide with similar vasoactive properties.
Urotensin-II-related peptide (URP): Another peptide that binds to the urotensin-II receptor but with different potency and efficacy.
Urantide: A synthetic analogue of U-II that acts as a potent antagonist of the urotensin-II receptor.
Uniqueness: U-II-(4-11) (human) is unique due to its high potency and efficacy as a ligand for the urotensin-II receptor. It is approximately three times more potent than the parent peptide, making it a valuable tool for studying the urotensin-II signaling pathway and its physiological effects .
Properties
Molecular Formula |
C50H66N10O12S2 |
|---|---|
Molecular Weight |
1063.3 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C50H66N10O12S2/c1-27(2)42(50(71)72)60-49(70)40(26-74)59-46(67)37(21-29-15-17-31(61)18-16-29)55-44(65)35(14-8-9-19-51)54-47(68)38(22-30-24-53-34-13-7-6-12-32(30)34)57-45(66)36(20-28-10-4-3-5-11-28)56-48(69)39(25-73)58-43(64)33(52)23-41(62)63/h3-7,10-13,15-18,24,27,33,35-40,42,53,61,73-74H,8-9,14,19-23,25-26,51-52H2,1-2H3,(H,54,68)(H,55,65)(H,56,69)(H,57,66)(H,58,64)(H,59,67)(H,60,70)(H,62,63)(H,71,72)/t33-,35-,36-,37-,38-,39-,40-,42-/m0/s1 |
InChI Key |
OQZDXQFQHJIOEY-LOWSNRHLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


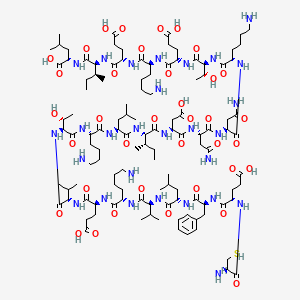

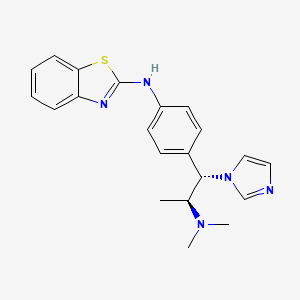
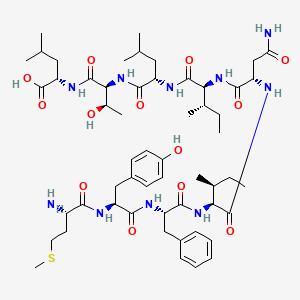
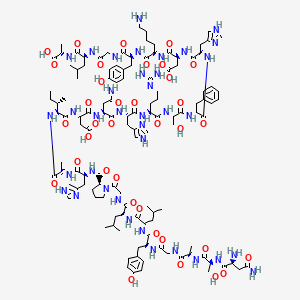
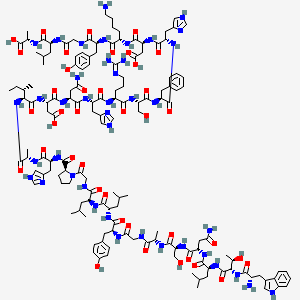
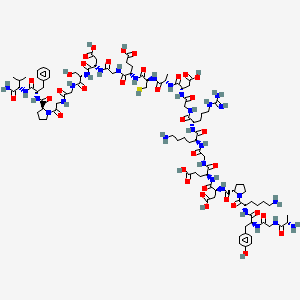
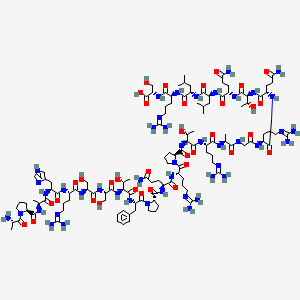
![1-[(2E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl 4-({3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)piperidine-1-carboxylate](/img/structure/B10822607.png)
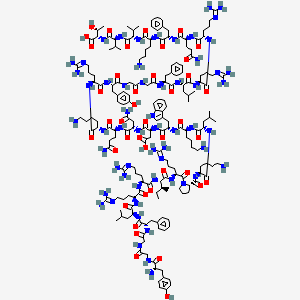
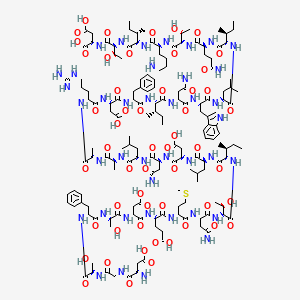
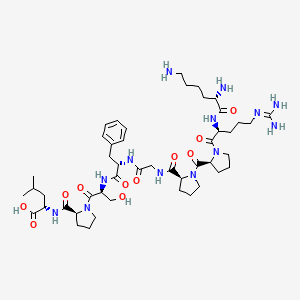

![(4S)-5-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-5-amino-1-[[2-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10822643.png)
